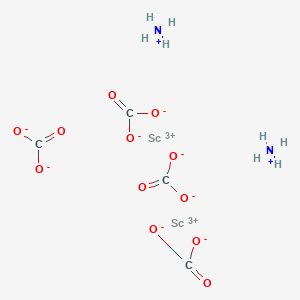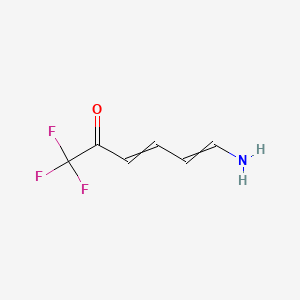
(3E,5E)-6-Amino-1,1,1-Trifluoro-3,5-Hexadien-2-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1,1,1-trifluorohexa-3,5-dien-2-one is a fascinating compound that belongs to the class of trifluoromethyl ketones. These compounds are known for their unique chemical properties and potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the trifluoromethyl group imparts significant stability and reactivity to the compound, making it an attractive target for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,1,1-trifluorohexa-3,5-dien-2-one can be achieved through several synthetic routes. One common method involves the deacetylation of 3-(3,3-bis(4-methoxyphenyl)allylidene)-1,1,1,5,5,5-hexafluoro-2,4-pentanedione using potassium carbonate in refluxing methanol . This reaction proceeds with high yield and stereoselectivity, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of 6-Amino-1,1,1-trifluorohexa-3,5-dien-2-one typically involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product. Continuous flow reactors and automated systems are often utilized to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1,1,1-trifluorohexa-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
6-Amino-1,1,1-trifluorohexa-3,5-dien-2-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and fluorinated heterocycles.
Biology: The compound’s unique properties make it a valuable tool for studying biological processes and developing new pharmaceuticals.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 6-Amino-1,1,1-trifluorohexa-3,5-dien-2-one involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibitory or modulatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-6,6-bis(4-methoxyphenyl)hexa-3,5-dien-2-one: A related compound with similar structural features but different functional groups.
Trifluoromethyl ketones: A broader class of compounds with varying substituents and applications.
Uniqueness
6-Amino-1,1,1-trifluorohexa-3,5-dien-2-one stands out due to its specific combination of an amino group and a trifluoromethyl group, which imparts unique reactivity and stability. This makes it particularly valuable for applications requiring both chemical robustness and versatility.
Properties
Molecular Formula |
C6H6F3NO |
|---|---|
Molecular Weight |
165.11 g/mol |
IUPAC Name |
6-amino-1,1,1-trifluorohexa-3,5-dien-2-one |
InChI |
InChI=1S/C6H6F3NO/c7-6(8,9)5(11)3-1-2-4-10/h1-4H,10H2 |
InChI Key |
PUFHMZXKUAYDGF-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC(=O)C(F)(F)F)C=CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![bis[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] hydrogen phosphate](/img/structure/B13836672.png)
![4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one](/img/structure/B13836675.png)

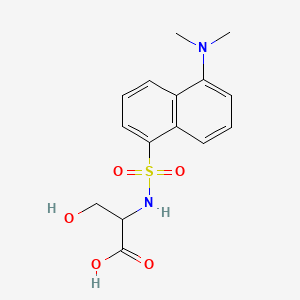
![tetrapotassium;2-[4-[(1E,3E,5Z)-5-[1-(2,5-disulfonatophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B13836684.png)
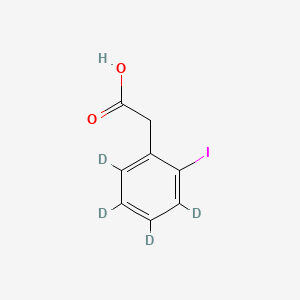
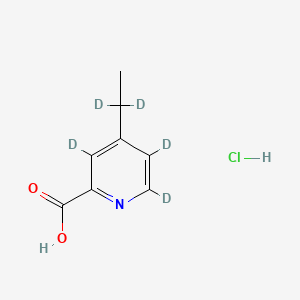
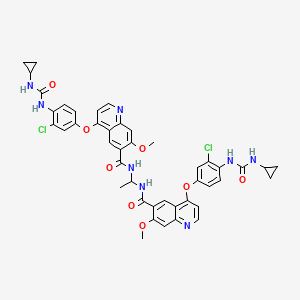
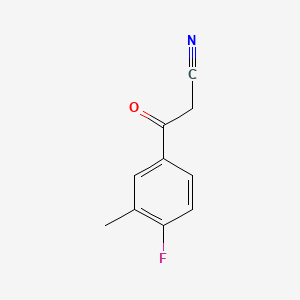
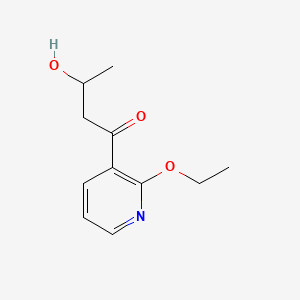
![(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol](/img/structure/B13836716.png)
![N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13836727.png)
